5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde
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Overview
Description
5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde is a complex organic compound that features a furan ring substituted with a carbaldehyde group and a methylated pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde typically involves multi-step organic reactionsThe final step involves the attachment of the methylated pyrrolidine moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carboxylic acid.
Reduction: 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carboxylic acid
- 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-methanol
- 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-nitro
Uniqueness
5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-[methyl-(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-12-6-5-9(7-12)13(2)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3 |
InChI Key |
LDZQNWJOXXHOEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)N(C)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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